Acetyl-L-methionine sulfoxide

Übersicht

Beschreibung

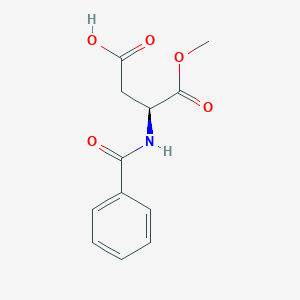

Acetyl-L-methionine sulfoxide is an endogenous sulfoxide-modified form of methionine . It is formed from L-methionine by oxidative damage and can be reduced back to L-methionine by methionine sulfoxide reductase A (MSRA) and MSRB . It appears as white crystals or crystalline powder .

Synthesis Analysis

The best-known and industrially operated process for the synthesis of Acetyl-L-methionine sulfoxide is the enzymatic conversion of dl-methionine after acetylation to the n-acetyl dl-methionine. Only the l-isomer is subsequently enzymatically converted by l-amino acylase to get the l-methionine .Molecular Structure Analysis

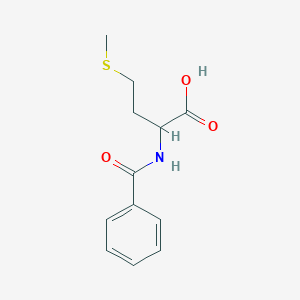

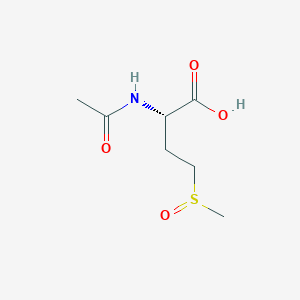

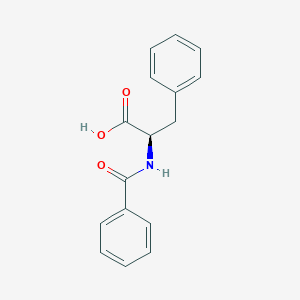

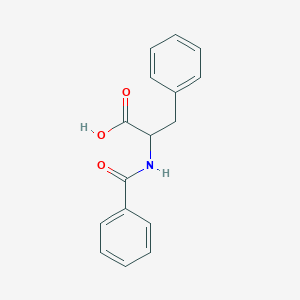

The molecular formula of Acetyl-L-methionine sulfoxide is CH3SCH2CH2CH(NHCOCH3)CO2H . Its molecular weight is 207.25 . The IUPAC name is (2S)-2-(acetylamino)-4-(methylsulfinyl)butanoic acid .Chemical Reactions Analysis

Acetyl-L-methionine sulfoxide can undergo solution phase peptide synthesis . It can also be selectively oxidized by [O=Fe IV-salen] oxidant species .Physical And Chemical Properties Analysis

Acetyl-L-methionine sulfoxide is an off-white powder . It has a melting point of 128-132 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

- Field : Neurology

- Application : Methionine has been demonstrated to have crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and the biosynthesis of glutathione to counteract oxidative stress . Methionine sulfoxide is used in place of methionine to study its effects on mitochondria and oxidative stress .

- Methods : In an in vitro model of Parkinson’s disease, the protective effects of the amino acid L-methionine were analyzed and compared to the known antioxidant taurine .

- Results : The data suggested that an L-methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .

Oxidative Stress Marker

- Field : Biochemistry

- Application : Methionine residues in proteins can be readily oxidized by reactive oxygen species to Methionine sulfoxide (MetO). MetO is a promising physiological marker of oxidative stress and its inefficient repair by MetO reductases (Msrs) has been linked to neurodegeneration and aging .

- Methods : The oxidation of Methionine-rich proteins (MRPs) by hydrogen peroxide and hypochlorite was monitored by SDS-PAGE .

- Results : The oxidation was specific for Methionine, as evidenced by quantitative reduction of these proteins with Msrs in DTT- and thioredoxin-dependent assays .

Characterization of Methionine Oxidation

- Field : Biochemistry

- Application : Methionine-rich proteins (MRPs) provide a convenient tool for characterization of Methionine oxidation, Methionine sulfoxide reduction, and Methionine sulfoxide reductase activities .

- Methods : The oxidation of Cys-free MRPs by hydrogen peroxide was monitored by SDS-PAGE . The oxidation was specific for Methionine, as evidenced by quantitative reduction of these proteins with Methionine sulfoxide reductases in DTT- and thioredoxin-dependent assays .

- Results : The study found that hypochlorite was especially efficient in oxidizing MRPs .

Protection against Oxidative Stress and Mitochondrial Dysfunction

- Field : Neurology

- Application : Methionine has been demonstrated to have crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and the biosynthesis of glutathione to counteract oxidative stress .

- Methods : The protective effects of the amino acid L-methionine were analyzed in an in vitro model of Parkinson’s disease and compared to the known antioxidant taurine .

- Results : The data suggested that an L-methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .

Characterization of Methionine Oxidation

- Field : Biochemistry

- Application : Methionine-rich proteins (MRPs) provide a convenient tool for characterization of Methionine oxidation, Methionine sulfoxide reduction, and Methionine sulfoxide reductase activities .

- Methods : The oxidation of Cys-free MRPs by hydrogen peroxide could be conveniently monitored by SDS-PAGE . The oxidation was specific for Methionine, as evidenced by quantitative reduction of these proteins with Methionine sulfoxide reductases in DTT- and thioredoxin-dependent assays .

- Results : The study found that hypochlorite was especially efficient in oxidizing MRPs .

Methionine Sulfoxide Reductase System

- Field : Biochemistry

- Application : The methionine sulfoxide reductase (Msr) system can reduce MetO to methionine, lowering the levels of MetO moiety of MetO-containing proteins resulting in changes to the function of these proteins .

- Methods : This involves the use of the Msr system to reduce MetO to methionine .

- Results : This process results in changes to the function of MetO-containing proteins .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-L-methionine sulfoxide | |

CAS RN |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

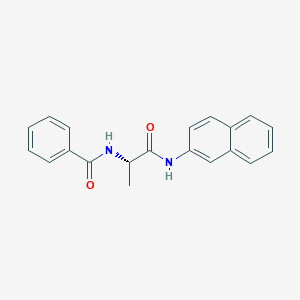

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)